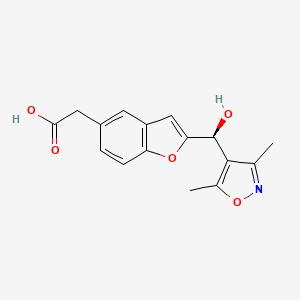
3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol: is a heterocyclic compound that combines a pyridine ring with a pyrrolidine moiety. Its chemical structure features a pyridin-2-ol group attached to a 1-isopropylpyrrolidin-2-yl substituent. This compound exhibits intriguing properties, making it a subject of scientific interest.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol. While specific methods may vary, a common approach involves the condensation of a pyridine-2-carbaldehyde derivative with an N-substituted pyrrolidine. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production: Although industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers continue to investigate efficient and scalable routes for large-scale production.
Chemical Reactions Analysis
Reactivity: 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oxidation products.
Reduction: Reduction processes may yield reduced derivatives.
Substitution: Substituents on the pyridine ring can be replaced via substitution reactions.
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or chromium(VI) oxide (CrO3
) are commonly employed. Reducing agents such as sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
) facilitate reduction reactions.Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The specific products formed depend on the reaction conditions and reagents used. Detailed studies are necessary to identify the major products resulting from each reaction.
Scientific Research Applications
Chemistry: Researchers explore the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure may inspire novel reactions.
Biology and Medicine:Biological Studies: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicinal Chemistry: Assessing its potential as a drug scaffold or targeting specific receptors.
Industry: Applications in materials science, catalysis, and fine chemicals are areas of interest.
Mechanism of Action
The precise mechanism by which 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol exerts its effects remains an active research topic. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
While no direct analogs are widely recognized, comparing its structure and reactivity to related compounds sheds light on its uniqueness.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(1-propan-2-ylpyrrolidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-8-4-6-11(14)10-5-3-7-13-12(10)15/h3,5,7,9,11H,4,6,8H2,1-2H3,(H,13,15) |
InChI Key |
JSIOOQLHXJQQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CC=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11825791.png)
![1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825797.png)
![{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea](/img/structure/B11825807.png)
![N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B11825813.png)


![tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11825836.png)



![[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11825868.png)



